potassium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate is a chemical compound with the molecular formula C14H6KN3O5S and a molecular weight of 367.378 g/mol . This compound is known for its unique structure, which includes a naphthoquinone core fused with a benzotriazole ring and a sulfonate group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of potassium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate typically involves the reaction of naphthoquinone derivatives with benzotriazole under specific conditions. The preparation methods can include base-catalyzed reactions, oxidation, and condensation processes . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Potassium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The sulfonate group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the development of dyes and pigments due to its stable and vibrant color properties.
Mechanism of Action
The mechanism of action of potassium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate involves its interaction with cellular components. The compound can intercalate with DNA strands, generate free radicals, and undergo redox cycling, leading to cytotoxic effects . These interactions disrupt cellular processes and can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Potassium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate is unique due to its fused naphthoquinone and benzotriazole structure. Similar compounds include:
Benzonaphthofuroquinones: These compounds have a similar naphthoquinone core but differ in the fused ring structure.
Benzoylnaphthindolizinediones: These compounds also share a naphthoquinone core but have different substituents and ring systems.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
69494-21-9 |
---|---|
Molecular Formula |
C14H6KN3O5S |
Molecular Weight |
367.38 g/mol |
IUPAC Name |
potassium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate |
InChI |
InChI=1S/C14H7N3O5S.K/c18-13-6-3-1-2-4-7(6)14(19)10-8(13)5-9(23(20,21)22)11-12(10)16-17-15-11;/h1-5H,(H,15,16,17)(H,20,21,22);/q;+1/p-1 |
InChI Key |
DUDYKBURPJRANJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NNN=C4C(=C3)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.